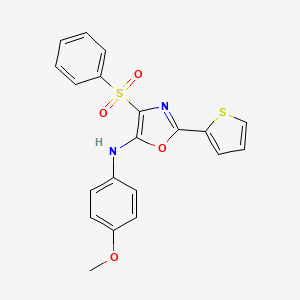

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Description

The compound 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a substituted 1,3-oxazole derivative featuring three key structural motifs:

- Benzenesulfonyl group at position 4: This electron-withdrawing group enhances stability and influences intermolecular interactions .

- N-(4-Methoxyphenyl)amine at position 5: The methoxy group improves solubility and modulates electronic properties .

Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, based on related compounds .

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c1-25-15-11-9-14(10-12-15)21-19-20(22-18(26-19)17-8-5-13-27-17)28(23,24)16-6-3-2-4-7-16/h2-13,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLPLJZTZZWVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactionsThe final step involves the coupling of the 4-methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural analogs, focusing on substituents, molecular weights, and biological activities:

Key Structural and Functional Differences

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound enhances stability and receptor binding compared to simpler sulfonamides (e.g., ’s morpholinylpropyl derivative) .

- Thiophen-2-yl vs. Phenyl : Thiophene’s sulfur atom improves aromatic interactions in biological targets, as seen in compound 6l’s potent leukotriene inhibition . In contrast, fluorophenyl analogs (e.g., D072-0703) may exhibit altered pharmacokinetics due to increased lipophilicity .

- Methoxy Positioning: The 4-methoxyphenylamine group in the target compound likely enhances solubility over non-polar substituents (e.g., chlorophenyl in ), critical for oral bioavailability .

Biological Activity

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a benzenesulfonyl moiety and a thiophene ring, which may interact with various biological targets. This article aims to explore the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The structural formula of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can be represented as follows:

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological pathways. The presence of the oxazole and thiophene rings suggests potential for binding to various molecular targets, which could lead to inhibition or activation of biological functions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, benzenesulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine in this context requires further investigation but suggests a potential role in cancer therapeutics.

Antimicrobial Properties

Compounds containing thiophene and sulfonamide groups have demonstrated antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth by disrupting cellular processes. The precise antimicrobial spectrum and effectiveness of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine against specific pathogens remain to be elucidated.

Enzyme Inhibition

The compound's structure may allow it to act as an enzyme inhibitor. For example, similar compounds have been reported to inhibit enzymes such as carbonic anhydrase and various kinases, which play critical roles in metabolic pathways. Future studies should focus on identifying specific enzymes affected by this compound.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs significantly reduced cell viability through apoptosis induction.

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, suggesting that modifications in the structure could enhance activity.

- Enzyme Inhibition : Research on enzyme inhibitors derived from oxazole and thiophene frameworks revealed that these compounds could effectively inhibit key metabolic enzymes. Further investigation into the specific interactions with 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is warranted.

Data Table: Comparison of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization and sulfonylation. For example:

- Step 1 : Cyclization of precursors (e.g., thiourea derivatives) with Lawesson’s reagent to form the oxazole core .

- Step 2 : Sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .

- Step 3 : Coupling the 4-methoxyphenylamine group via nucleophilic substitution or Buchwald-Hartwig amination .

Q. Optimization Tips :

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzenesulfonyl vs. thiophen-2-yl groups). Key peaks:

- Thiophene protons at δ 6.8–7.2 ppm (aromatic region).

- Methoxyphenyl singlet at δ 3.8 ppm (OCH₃) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and rule out impurities.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How does the compound’s structure influence its pharmacological activity, and what molecular targets are implicated?

The thiophene and benzenesulfonyl groups enhance π-π stacking and sulfonamide-mediated protein binding, respectively. Potential targets include:

- Kinase Inhibitors : Similar oxazole derivatives inhibit tyrosine kinases via competitive ATP binding .

- Antimicrobial Targets : Sulfonamide moieties disrupt folate biosynthesis in bacteria .

Q. Methodological Validation :

- Perform in vitro kinase assays (IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) to map interactions .

Q. What experimental strategies are effective in resolving contradictory bioactivity data across different studies?

Contradictions often arise from assay variability or model specificity. Mitigation strategies:

-

Cross-Model Validation : Test against multiple cell lines (e.g., NCI-60 panel) and compare IC₅₀ values .

-

Table : Example of activity variability in related compounds (adapted from ):

Compound Activity (Sp1) Activity (Sp2) Analog A 12 µM 2 µM Analog B 19 µM 5 µM -

Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects .

Q. How can researchers design comparative studies to evaluate this compound against structurally similar analogs?

- Structural Modifications : Compare analogs with substituent variations (e.g., replacing thiophene with furan or adjusting sulfonyl groups) .

- Activity Metrics : Measure potency (IC₅₀), selectivity (therapeutic index), and pharmacokinetics (Cmax, t½) .

- Case Study : Replace the 4-methoxyphenyl group with 4-chlorophenyl to assess how electron-withdrawing groups affect bioavailability .

Q. What are the best practices for assessing the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- LC-MS Analysis : Identify degradation products (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. Which in silico tools are most reliable for predicting ADMET properties?

- ADMET Prediction : Use SwissADME or pkCSM to estimate:

- Lipophilicity (LogP): Optimal range 2–5 for blood-brain barrier penetration.

- CYP450 Inhibition : Risk of drug-drug interactions .

- Toxicity : ProTox-II for hepatotoxicity and mutagenicity profiles .

Methodological Challenges and Solutions

- Synthetic Yield Improvement : Use flow chemistry for exothermic sulfonylation steps to enhance reproducibility .

- Bioactivity Reproducibility : Pre-incubate compounds with serum albumin to account for protein binding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.